molecular formula C15H18O2 B1261036 4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)- CAS No. 65726-26-3

4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (+)-

Cat. No.: B1261036
CAS No.: 65726-26-3
M. Wt: 230.3 g/mol
InChI Key: JNVOSYBERVWSGY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-methoxynaphthalen-2-yl)butan-2-ol is a member of naphthalenes.

Scientific Research Applications

Metabolic Pathway Analysis

Matsumoto et al. (2019) explored the metabolic pathway of the prodrug nabumetone, which transforms into its active metabolite through a process involving 4-(6-methoxynaphthalen-2-yl)butan-2-ol. This research highlights the role of non-cytochrome P450 enzymes in the activation pathway of nabumetone, demonstrating its significance in pharmaceutical metabolism (Matsumoto et al., 2019).

Fluorogenic Labeling in Chromatography

Gatti et al. (1990) utilized a derivative of 4-(6-methoxynaphthalen-2-yl)butan-2-ol as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. This method demonstrates the compound's potential in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).

Anti-inflammatory Compound Development

A study by Goudie et al. (1978) investigated a series of compounds related to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealing their potential as anti-inflammatory agents. This research indicates the compound's value in developing new pharmaceuticals for inflammation treatment (Goudie et al., 1978).

Vibrational Spectral Analysis

Govindasamy and Gunasekaran (2015) conducted a detailed vibrational spectral analysis of 4-(6-methoxynaphthalen-2-yl)butan-2-ol. Their work contributes to understanding the molecular structure and properties of this compound, providing valuable data for further research in materials science and spectroscopy (Govindasamy & Gunasekaran, 2015).

Selective Binding and Activity at Sigma Receptors

Research by Berardi et al. (2005) on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl, which relate closely to 4-(6-methoxynaphthalen-2-yl)butan-2-ol, revealed insights into selective binding and activity at sigma receptors. This study is significant for neuropharmacology and drug discovery in targeting sigma receptors (Berardi et al., 2005).

Properties

CAS No.

65726-26-3

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(2S)-4-(6-methoxynaphthalen-2-yl)butan-2-ol

InChI

InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m0/s1

InChI Key

JNVOSYBERVWSGY-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O

SMILES

CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O

Canonical SMILES

CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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